molecular formula C11H13N3 B13082695 4-ethyl-1-phenyl-1H-pyrazol-5-amine

4-ethyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B13082695
M. Wt: 187.24 g/mol
InChI Key: NQRSLLGEBCJYNF-UHFFFAOYSA-N
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Description

4-ethyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring with two adjacent nitrogen atoms, making it a valuable scaffold in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1-phenyl-1H-pyrazol-5-amine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method includes the reaction of ethyl hydrazine with phenylacetylacetone under reflux conditions . The reaction proceeds through the formation of a pyrazoline intermediate, which is then oxidized to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Catalysts such as palladium or copper may be used to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the reagents and conditions used .

Scientific Research Applications

4-ethyl-1-phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazol-5-amine
  • 1-phenyl-1H-pyrazol-5-amine
  • 3,5-dimethyl-1-phenyl-1H-pyrazole

Uniqueness

4-ethyl-1-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and phenyl groups on the pyrazole ring enhances its lipophilicity and potential for interaction with biological targets .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

4-ethyl-2-phenylpyrazol-3-amine

InChI

InChI=1S/C11H13N3/c1-2-9-8-13-14(11(9)12)10-6-4-3-5-7-10/h3-8H,2,12H2,1H3

InChI Key

NQRSLLGEBCJYNF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1)C2=CC=CC=C2)N

Origin of Product

United States

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